molecular formula C11H19N3O2 B12835667 tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate

tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate

Cat. No.: B12835667
M. Wt: 225.29 g/mol
InChI Key: MKOFQEZRHXZPPS-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate: is an organic compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

tert-butyl 3-cyano-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-6-4-5-13-9(7-12)8-14/h9,13H,4-6,8H2,1-3H3

InChI Key

MKOFQEZRHXZPPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate typically involves the following steps:

    Formation of the Diazepane Ring: The starting material, often a suitable diamine, undergoes cyclization to form the diazepane ring. This can be achieved through various methods, including intramolecular cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions. Common reagents include cyanogen bromide or other cyanating agents.

    Protection of the Amino Group: The tert-butyl group is introduced to protect the amino group, often using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanogen bromide, other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives, often amines or alcohols.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It may also serve as a building block for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising scaffold for the development of new therapeutics.

Industry

In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and specialty materials. Its stability and reactivity make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric protection, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1,4-diazepane-1-carboxylate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate: Contains a methyl group instead of a cyano group, altering its chemical properties and reactivity.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex structure with additional functional groups, used in different synthetic applications.

Uniqueness

tert-Butyl 3-cyano-1,4-diazepane-1-carboxylate is unique due to the presence of both the cyano and tert-butyl groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its structural features allow for diverse chemical modifications, enhancing its utility in research and industry.

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